molecular formula C10H9ClO3 B2565431 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid CAS No. 1018251-39-2

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid

Cat. No.: B2565431
CAS No.: 1018251-39-2
M. Wt: 212.63
InChI Key: NHHICAMKQHSMLL-UHFFFAOYSA-N
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Description

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Mechanism of Action

Target of Action

Benzofuran compounds, which include 2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . This suggests that this compound may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it is likely that multiple pathways are affected, leading to downstream effects such as cell growth inhibition.

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects , suggesting that this compound may have similar effects.

Preparation Methods

The synthesis of 2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

2-(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid can be compared with other benzofuran derivatives, such as:

What sets this compound apart is its unique structural features and the specific biological activities it exhibits, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1-benzofuran-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO3/c11-7-1-2-9-6(3-7)4-8(14-9)5-10(12)13/h1-3,8H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHICAMKQHSMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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